Methyl 4-{6-[(2,4-dimethylphenyl)carbamoyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}benzoate
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Overview
Description
METHYL 4-{6-[(2,4-DIMETHYLPHENYL)CARBAMOYL]-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}BENZOATE is a complex organic compound that belongs to the class of triazolopyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-{6-[(2,4-DIMETHYLPHENYL)CARBAMOYL]-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}BENZOATE involves multiple steps, starting with the preparation of the triazolopyrimidine core. This core can be synthesized through the condensation of hydrazides with aminopyrimidine Schiff bases under mild oxidation conditions . The final compound is obtained by coupling the triazolopyrimidine core with methyl 4-bromobenzoate using Suzuki–Miyaura cross-coupling reaction .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and high-throughput screening to identify the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-{6-[(2,4-DIMETHYLPHENYL)CARBAMOYL]-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the triazolopyrimidine core.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the triazolopyrimidine core, while reduction can produce various reduced derivatives.
Scientific Research Applications
METHYL 4-{6-[(2,4-DIMETHYLPHENYL)CARBAMOYL]-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}BENZOATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a CDK2 inhibitor, which is crucial in cell cycle regulation.
Mechanism of Action
The mechanism of action of METHYL 4-{6-[(2,4-DIMETHYLPHENYL)CARBAMOYL]-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}BENZOATE involves the inhibition of CDK2 (Cyclin-Dependent Kinase 2). CDK2 is an enzyme that plays a critical role in the regulation of the cell cycle. By inhibiting CDK2, this compound can induce cell cycle arrest, leading to the suppression of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of CDK2 inhibitors with similar biological activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Shares structural similarities and also acts as a CDK2 inhibitor.
Uniqueness
METHYL 4-{6-[(2,4-DIMETHYLPHENYL)CARBAMOYL]-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}BENZOATE is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity towards CDK2 compared to other similar compounds .
Properties
Molecular Formula |
C23H23N5O3 |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
methyl 4-[6-[(2,4-dimethylphenyl)carbamoyl]-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]benzoate |
InChI |
InChI=1S/C23H23N5O3/c1-13-5-10-18(14(2)11-13)27-21(29)19-15(3)26-23-24-12-25-28(23)20(19)16-6-8-17(9-7-16)22(30)31-4/h5-12,20H,1-4H3,(H,27,29)(H,24,25,26) |
InChI Key |
VGQDVELLOMXVFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(NC3=NC=NN3C2C4=CC=C(C=C4)C(=O)OC)C)C |
Origin of Product |
United States |
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